molecular formula C11H21NO4 B13011146 tert-Butyl(2R,3R)-3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate

tert-Butyl(2R,3R)-3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B13011146
M. Wt: 231.29 g/mol
InChI Key: ZKEONVKQWLDESS-RKDXNWHRSA-N
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Description

tert-Butyl(2R,3R)-3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with a tert-butyl group, a hydroxymethyl group, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(2R,3R)-3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, often using formaldehyde and a reducing agent.

    Hydroxylation: The hydroxy group is introduced through hydroxylation reactions, which can be achieved using oxidizing agents like osmium tetroxide or hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of similar compounds, providing a more sustainable and scalable approach .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(2R,3R)-3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The tert-butyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate, osmium tetroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

Major Products Formed

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various functionalized piperidine derivatives.

Scientific Research Applications

tert-Butyl(2R,3R)-3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl(2R,3R)-3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl(2R,3R)-3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. The presence of both hydroxy and hydroxymethyl groups allows for versatile reactivity, making it a valuable intermediate in synthetic and medicinal chemistry.

Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

tert-butyl (2R,3R)-3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-6-4-5-9(14)8(12)7-13/h8-9,13-14H,4-7H2,1-3H3/t8-,9-/m1/s1

InChI Key

ZKEONVKQWLDESS-RKDXNWHRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]([C@H]1CO)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1CO)O

Origin of Product

United States

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